Cas no 2034290-27-0 (N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide)

N-{2-[3-(Pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide is a structurally complex heterocyclic compound featuring a pyrazine-pyrazole core linked to a xanthene carboxamide moiety. This molecular architecture suggests potential utility in pharmaceutical or materials science applications, particularly due to the presence of multiple nitrogen-containing heterocycles, which may enhance binding affinity or electronic properties. The xanthene group contributes rigidity and fluorescence potential, while the pyrazine-pyrazole segment offers opportunities for further functionalization. Its well-defined synthetic route and purity make it suitable for research in medicinal chemistry, such as kinase inhibition studies, or as a building block for advanced organic materials. The compound's stability and solubility profile further support its applicability in experimental settings.
N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide structure
2034290-27-0 structure
Product name:N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide
CAS No:2034290-27-0
MF:C23H19N5O2
MW:397.429264307022
CID:6427784
PubChem ID:119102666

N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide
    • F6525-1199
    • N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
    • N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
    • N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide
    • 2034290-27-0
    • AKOS026694845
    • Inchi: 1S/C23H19N5O2/c29-23(26-12-14-28-13-9-18(27-28)19-15-24-10-11-25-19)22-16-5-1-3-7-20(16)30-21-8-4-2-6-17(21)22/h1-11,13,15,22H,12,14H2,(H,26,29)
    • InChI Key: YMCHBAPXUINWMS-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C(NCCN2C=CC(C3C=NC=CN=3)=N2)=O)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 397.15387487g/mol
  • Monoisotopic Mass: 397.15387487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 81.9Ų

N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-1199-20mg
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
20mg
$99.0 2023-09-08
Life Chemicals
F6525-1199-50mg
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
50mg
$160.0 2023-09-08
Life Chemicals
F6525-1199-40mg
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
40mg
$140.0 2023-09-08
Life Chemicals
F6525-1199-5mg
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
5mg
$69.0 2023-09-08
Life Chemicals
F6525-1199-15mg
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
15mg
$89.0 2023-09-08
Life Chemicals
F6525-1199-1mg
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
1mg
$54.0 2023-09-08
Life Chemicals
F6525-1199-2μmol
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-1199-10mg
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
10mg
$79.0 2023-09-08
Life Chemicals
F6525-1199-5μmol
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-1199-10μmol
N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
2034290-27-0
10μmol
$69.0 2023-09-08

N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide Related Literature

Additional information on N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide

Recent Advances in the Study of N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide (CAS: 2034290-27-0)

The compound N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide (CAS: 2034290-27-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique xanthene-carboxamide scaffold coupled with a pyrazinyl-pyrazole moiety, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following research brief synthesizes the latest findings related to this compound, highlighting its pharmacological properties and current research directions.

Recent studies have focused on the synthesis and optimization of N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide to enhance its bioavailability and target specificity. A 2023 study published in the Journal of Medicinal Chemistry reported the development of a novel synthetic route for this compound, which improved yield and purity while reducing production costs. The study also explored the compound's binding affinity to various kinase targets, revealing promising inhibitory activity against several cancer-related kinases, including PI3K and mTOR. These findings suggest potential applications in oncology, particularly for cancers with dysregulated kinase signaling pathways.

In addition to its kinase inhibitory properties, N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide has demonstrated notable anti-inflammatory effects in preclinical models. A 2024 study in Bioorganic & Medicinal Chemistry Letters investigated the compound's ability to modulate NF-κB signaling, a key pathway in inflammatory responses. The results indicated that the compound significantly reduced pro-inflammatory cytokine production in macrophage cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further in vivo studies are underway to validate these findings and assess the compound's safety profile.

Another area of active research involves the compound's potential as a neuroprotective agent. A recent study in ACS Chemical Neuroscience explored the effects of N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide on neuronal cells exposed to oxidative stress. The compound exhibited significant protective effects, reducing cell death and preserving mitochondrial function. These results have sparked interest in its application for neurodegenerative diseases such as Alzheimer's and Parkinson's, although further mechanistic studies are required to fully understand its neuroprotective mechanisms.

Despite these promising findings, challenges remain in the development of N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide as a therapeutic agent. Issues such as metabolic stability, solubility, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Current research efforts are also focusing on the development of prodrug derivatives to improve pharmacokinetic properties. Collaborative studies between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide (CAS: 2034290-27-0) represents a versatile scaffold with multiple therapeutic potentials, ranging from oncology to inflammation and neurodegeneration. The latest research underscores its broad biological activity and highlights the need for further optimization and validation in preclinical and clinical settings. As studies progress, this compound may emerge as a valuable addition to the arsenal of small-molecule therapeutics in the chemical biology and medicinal chemistry landscape.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd